![molecular formula C10H16N2 B2716491 N-(1-aminopropan-2-yl)-N-methylaniline CAS No. 42164-60-3](/img/structure/B2716491.png)
N-(1-aminopropan-2-yl)-N-methylaniline
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Description
N-(1-Aminopropan-2-yl)-N-methylaniline, also known as NMPMA, is an important organic compound with a wide range of applications in the scientific and industrial fields. NMPMA is a versatile compound that has been used in various applications such as synthesis, research, and laboratory experiments. It is an amine derivative of aniline with a primary amine group and a methyl group attached to the nitrogen atom. NMPMA is an important intermediate in the synthesis of many other organic compounds.
Scientific Research Applications
Enhanced Redox Processes
Partially N-methylated polyaniline, a compound related to N-(1-aminopropan-2-yl)-N-methylaniline, has been studied for its electrocatalytic effects on the redox processes of organodisulfides. This research is particularly relevant for the development of cathodes in lithium secondary batteries, indicating a potential application in energy storage technologies (Lei Yu et al., 1998).
N-Methylation of Amino Acids and Peptides
The modification of amino acids and peptides through N-methylation has been investigated for its implications in improving pharmacokinetic properties and producing specific biological activities, such as enzyme inhibition and receptor antagonism. This suggests applications in drug discovery and the development of therapeutic agents (M. L. Di Gioia et al., 2016).
Reductive Amination Processes
Research on N-methyl- and N-alkylamines highlights their importance in the synthesis of fine and bulk chemicals, which are crucial in pharmaceuticals and industrial applications. An expedient reductive amination process using cobalt oxide nanoparticles has been developed for the synthesis of various N-methylated and N-alkylated amines, demonstrating an application in sustainable chemical synthesis (T. Senthamarai et al., 2018).
S-Adenosylmethionine Applications
The biological sulfonium compound S-adenosylmethionine (SAM or AdoMet) is known for its role as a major biological methyl donor in methyltransferase-catalyzed reactions. Its diverse applications, including the synthesis of cyclopropyl fatty acids, amino groups, ribosyl groups, and aminopropyl groups, underscore its importance in various metabolic and biosynthetic pathways (M. Fontecave et al., 2004).
Enzymatic N-Demethylation
A study on the enzymatic N-demethylation of tertiary amines by rodent liver homogenates has shown the presence of a kinetic primary isotope effect, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step. This research provides insights into the metabolic processing of N-methylated compounds, which could have implications for understanding drug metabolism and detoxification processes (M. Abdel-Monem, 1975).
properties
IUPAC Name |
2-N-methyl-2-N-phenylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(8-11)12(2)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGWEQNAYMYQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-aminopropan-2-yl)-N-methylaniline |
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